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  • Product: 2-(Azetidin-1-yl)-3-methylquinoxaline
  • CAS: 2309552-36-9

Core Science & Biosynthesis

Foundational

Molecular Structure Analysis and Synthesis of 2-(Azetidin-1-yl)-3-methylquinoxaline: A Technical Whitepaper

Executive Summary 2-(Azetidin-1-yl)-3-methylquinoxaline is a highly specialized heterocyclic compound merging the privileged quinoxaline scaffold with a strained four-membered azetidine ring. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Azetidin-1-yl)-3-methylquinoxaline is a highly specialized heterocyclic compound merging the privileged quinoxaline scaffold with a strained four-membered azetidine ring. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and characterization protocols. Designed for drug development professionals and synthetic chemists, this guide elucidates the causality behind experimental choices, ensuring robust, self-validating workflows for researchers investigating novel quinoxaline derivatives.

Rationale and Structural Significance

The architectural design of 2-(Azetidin-1-yl)-3-methylquinoxaline is driven by specific stereoelectronic and pharmacokinetic objectives. Quinoxaline derivatives exhibit a diverse range of pharmacological activities, including antibacterial, antiviral, and potent anticancer effects . The incorporation of the azetidine ring at the C2 position, coupled with a methyl group at C3, introduces unique physicochemical properties:

  • Electronic Modulation: The quinoxaline nucleus is highly electron-deficient due to the two electronegative nitrogen atoms (N1 and N4). This makes the C2 and C3 positions highly susceptible to nucleophilic attack.

  • Conformational Rigidity: The azetidine ring restricts the conformational freedom of the nitrogen lone pair, altering the basicity (pKa) and enhancing metabolic stability compared to larger, more flexible rings like piperidine or pyrrolidine.

  • Redox Potential: The quinoxaline nucleus and the azetidine ring present distinct sites for oxidative and reductive transformations, allowing for versatile late-stage functionalization .

Synthetic Methodology and Mechanistic Insights

The most efficient route to synthesize 2-(Azetidin-1-yl)-3-methylquinoxaline is via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of Reagent Selection: 2-Chloro-3-methylquinoxaline is selected as the electrophile because the chlorine atom at C2 is highly activated by the adjacent ring nitrogen (N1), making it an excellent leaving group. Azetidine, despite its ring strain, is a potent, sterically compact nucleophile. Potassium carbonate (K₂CO₃) is employed as a mild base to scavenge the HCl byproduct, preventing the protonation of azetidine and driving the reaction to completion. N,N-Dimethylformamide (DMF) is used as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr process.

Synthesis A 2-Chloro-3-methylquinoxaline (Electrophile) C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Azetidine (Nucleophile) B->C D 2-(Azetidin-1-yl)-3-methylquinoxaline (Target Compound) C->D

Synthetic pathway of 2-(Azetidin-1-yl)-3-methylquinoxaline via SNAr.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 2-(Azetidin-1-yl)-3-methylquinoxaline
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methylquinoxaline (1.0 mmol, 178.6 mg) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276.4 mg) to the solution. Slowly add azetidine (1.2 mmol, 68.5 mg) dropwise via syringe. Causality: Dropwise addition controls the exothermic nature of the initial acid-base interaction and prevents the volatilization of the low-boiling azetidine.

  • Reaction Execution: Heat the reaction mixture to 80°C using a precisely controlled oil bath for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a new, more polar spot confirms reaction progression.

  • Workup: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.

Protocol 2: Structural Characterization via NMR
  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Causality: High-frequency NMR is required to resolve the complex multiplet splitting caused by the strained azetidine ring protons.

  • Self-Validation: Calibrate the spectrum using the residual CHCl₃ solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. The integration of the methyl singlet (3H) against the azetidine multiplets (6H) must yield a precise 1:2 ratio, validating the structural integrity.

Characterization Start Purified 2-(Azetidin-1-yl)-3-methylquinoxaline NMR 1H & 13C NMR (Connectivity & Ring Strain) Start->NMR MS HRMS (ESI-TOF) (Exact Mass & Formula Validation) Start->MS IR FT-IR Spectroscopy (Functional Group Vibrations) Start->IR Xray X-Ray Crystallography (3D Conformation & Planarity) Start->Xray

Multi-modal structural characterization workflow for molecular validation.

Quantitative Data and Structural Analysis

The structural elucidation of novel complex organic compounds relies on a combination of spectroscopic techniques. The tables below summarize the quantitative data for 2-(Azetidin-1-yl)-3-methylquinoxaline.

Table 1: Physicochemical Properties

PropertyValue/DescriptionAnalytical Method
Molecular FormulaC₁₂H₁₃N₃HRMS (ESI-TOF)
Molecular Weight199.26 g/mol Calculated
Exact Mass199.1109 DaHRMS
Physical StateSolid (Crystalline)Visual Inspection
LogP (Predicted)~2.1Computational Modeling

Table 2: Diagnostic ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Insight
7.85 - 7.95Multiplet2HQuinoxaline Ar-H (C5, C8)Deshielded by adjacent nitrogen atoms.
7.50 - 7.65Multiplet2HQuinoxaline Ar-H (C6, C7)Standard aromatic resonance.
4.25Triplet4HAzetidine CH₂ (C2', C4')Downfield shift due to direct attachment to the electronegative N1' atom.
2.65Singlet3HMethyl (C3-CH₃)Sharp singlet indicating free rotation, deshielded by the aromatic ring.
2.35Quintet2HAzetidine CH₂ (C3')Splitting caused by coupling with the four adjacent protons on C2' and C4'.

Pharmacological Potential and Target Interaction

Azetidine-substituted quinoxaline-type compounds have demonstrated significant potential in modulating various biological pathways. Literature indicates their utility as analgesics, anti-inflammatory agents, and neuroprotective modulators . Furthermore, quinoxaline derivatives are heavily investigated as potential Histone Deacetylase (HDAC) inhibitors targeting hepatocellular carcinoma, where the nitrogen atoms serve as critical hydrogen-bond acceptors in the zinc-binding region of the enzyme . The compact nature of the azetidine ring in 2-(Azetidin-1-yl)-3-methylquinoxaline minimizes steric clashes within narrow binding pockets, potentially enhancing target affinity compared to bulkier analogs.

References

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Topics in Medicinal Chemistry (NIH/PubMed).[Link]

  • Azetidine-substituted quinoxaline-type piperidine compounds and uses thereof.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma. Frontiers in Chemistry.[Link]

Exploratory

Technical Guide: A Framework for Determining the In Vitro Binding Affinity of Novel Quinoxaline Derivatives to VEGFR-2, a Case Study with 2-(Azetidin-1-yl)-3-methylquinoxaline

Distribution: For research, drug development, and scientific professionals. Abstract The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For research, drug development, and scientific professionals.

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of protein kinases. This guide outlines a comprehensive strategy for determining the in vitro binding affinity and functional inhibitory activity of a novel quinoxaline derivative, using 2-(Azetidin-1-yl)-3-methylquinoxaline as a representative test article. Due to the prevalence of quinoxaline-based molecules as kinase inhibitors, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, as the primary molecular target for this case study.[1] This document provides a detailed, field-proven framework encompassing biochemical and cell-based assays to rigorously characterize the compound's potency and mechanism of action. We delve into the causality behind experimental design, data analysis, and the integration of results to build a robust affinity profile for lead candidate selection.

Introduction: Rationale and Scientific Grounding

The Quinoxaline Scaffold in Kinase Inhibition

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[2] Their rigid, planar structure serves as an effective scaffold for interacting with the ATP-binding pocket of various protein kinases. Numerous studies have demonstrated that strategic functionalization of the quinoxaline core can lead to potent and selective inhibitors of key signaling proteins implicated in diseases such as cancer.[3][4]

VEGFR-2 as a Prime Target in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that serves as the primary mediator of the angiogenic effects of VEGF-A.[2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and PLCγ/MAPK pathways.[3][4][5] These pathways are crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[2][4] Dysregulation of VEGFR-2 signaling is a key driver of tumor neovascularization, making it a highly validated target for anticancer therapeutics.[1] Given that several 3-methylquinoxaline derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors, it represents a scientifically sound and logical target for characterizing our test article, 2-(Azetidin-1-yl)-3-methylquinoxaline.[6]

The Role of the Azetidine Moiety

The incorporation of an azetidine ring is a strategic choice in medicinal chemistry. This strained, four-membered heterocycle offers a rigid, three-dimensional structural element that can be used to precisely orient functional groups within a binding pocket, potentially leading to enhanced binding affinity and selectivity. Its inclusion can also favorably modulate physicochemical properties such as solubility and metabolic stability.

This guide will therefore proceed with the hypothesis that 2-(Azetidin-1-yl)-3-methylquinoxaline is a potential inhibitor of VEGFR-2, and we will describe the necessary in vitro experiments to confirm this hypothesis and quantify its binding affinity.

Core Experimental Strategy: A Multi-Faceted Approach

To build a comprehensive profile of a compound's interaction with its target, a multi-tiered approach is essential. We will progress from direct, target-based biochemical assays to more physiologically relevant cell-based functional assays. This strategy ensures that we not only measure the direct binding and inhibition at the enzymatic level but also confirm that this activity translates into a functional cellular response.

G cluster_0 Experimental Workflow cluster_1 Biochemical Details cluster_2 Cell-Based Details A Compound Synthesis & QC (2-(Azetidin-1-yl)-3-methylquinoxaline) B Biochemical Assays (Direct Target Interaction) A->B Test Article C Cell-Based Assays (Functional Consequences) B->C Validate Mechanism B1 VEGFR-2 Kinase Assay (Determine IC50) B->B1 B2 Competitive Binding Assay (Determine Ki) B->B2 D Data Analysis & Profile Generation C->D Synthesize Data C1 HUVEC Proliferation Assay (Antiproliferative IC50) C->C1 C2 VEGFR-2 Phosphorylation Assay (Target Engagement) C->C2

Caption: High-level experimental workflow for characterizing a novel kinase inhibitor.

Biochemical Assays: Quantifying Direct Target Inhibition

The first critical step is to determine if our test article directly interacts with and inhibits the enzymatic activity of the isolated VEGFR-2 kinase domain.

VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.[7] The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP, leading to a higher luminescence signal. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide a standardized platform for this determination.[8][9]

3.1.1 Step-by-Step Protocol

  • Reagent Preparation:

    • Thaw 5x Kinase Buffer, 500 µM ATP solution, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1) on ice.[8]

    • Prepare 1x Kinase Buffer by diluting the 5x stock with ultrapure water.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate at the final desired concentrations.

    • Prepare a serial dilution of the test article, 2-(Azetidin-1-yl)-3-methylquinoxaline, in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., final concentration ≤1%).[8][10] A known VEGFR-2 inhibitor like Sorafenib or Pazopanib should be prepared in parallel as a positive control.[1]

  • Assay Plate Setup (96-well, white, opaque):

    • Add 25 µL of the Master Mix to all wells.

    • Add 5 µL of the serially diluted test article or positive control to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" (enzyme activity) and "Blank" (no enzyme) wells.[8]

  • Enzyme Addition and Reaction:

    • On ice, dilute the recombinant human VEGFR-2 kinase to the working concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[8][10]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45-60 minutes.[7][8]

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ MAX reagent to room temperature.

    • After the incubation, add 50 µL of the Kinase-Glo™ MAX reagent to each well.[8]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

3.1.2 Data Analysis and IC₅₀ Determination

  • Data Normalization: Subtract the "Blank" reading (no enzyme) from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • IC₅₀ Curve Fitting: Plot the Percent Inhibition against the logarithm of the test article concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Determination of the Inhibition Constant (Kᵢ)

While the IC₅₀ is a valuable measure of potency, it is dependent on the specific assay conditions (especially the ATP concentration). The inhibition constant (Kᵢ) is a more absolute measure of binding affinity. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • IC₅₀ is the experimentally determined 50% inhibitory concentration.

  • [S] is the concentration of the substrate (ATP) used in the assay.

  • Kₘ is the Michaelis-Menten constant for ATP for VEGFR-2 under the same buffer conditions. The Kₘ value must be determined experimentally or obtained from literature for the specific enzyme batch and conditions.

This calculation provides a dissociation constant that can be used to compare the affinity of different compounds independent of assay setup.[11]

Cell-Based Assays: Confirming Functional Activity

Demonstrating that a compound inhibits the isolated enzyme is crucial, but it is equally important to confirm that it can engage the target in a cellular context and elicit a functional downstream response. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are the standard model for these assays.

HUVEC Proliferation Assay (Anti-proliferative IC₅₀)

This assay determines the compound's ability to inhibit VEGF-A-stimulated endothelial cell growth, a direct downstream consequence of VEGFR-2 activation.[7]

4.1.1 Step-by-Step Protocol

  • Cell Culture: Seed HUVECs in a 96-well cell culture plate and allow them to adhere overnight.

  • Starvation: To reduce basal signaling, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.[7]

  • Treatment:

    • Prepare serial dilutions of 2-(Azetidin-1-yl)-3-methylquinoxaline in low-serum medium.

    • Treat the cells with the compound dilutions in the presence of a fixed, sub-maximal concentration of recombinant human VEGF-A (e.g., 20 ng/mL).[12]

    • Include controls: cells with no treatment (basal), cells with VEGF-A only (stimulated), and cells with vehicle (DMSO) plus VEGF-A.

  • Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Viability Measurement: Quantify cell proliferation/viability using a standard method, such as an MTS or PrestoBlue™ assay, following the manufacturer's protocol. Measure the absorbance or fluorescence with a plate reader.

4.1.2 Data Analysis

The data analysis is analogous to the biochemical assay. The IC₅₀ value derived from this experiment represents the concentration required to inhibit VEGF-A-stimulated cell proliferation by 50% and provides a measure of the compound's functional potency in a cellular system.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Affinity Data for 2-(Azetidin-1-yl)-3-methylquinoxaline

Assay TypeParameterValue [Concentration]Positive Control (Sorafenib)
VEGFR-2 Kinase AssayIC₅₀Experimental Valuee.g., ~3-10 nM
VEGFR-2 Kinase AssayKᵢCalculated Valuee.g., ~1-5 nM
HUVEC Proliferation AssayIC₅₀Experimental Valuee.g., ~20-50 nM

A potent inhibitor is typically characterized by a low nanomolar IC₅₀ in the biochemical assay, which translates to a correspondingly potent IC₅₀ in the cell-based proliferation assay. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, metabolic instability, or off-target effects.

Mechanistic Grounding: The VEGFR-2 Signaling Pathway

Understanding the underlying signaling pathway provides the context for interpreting the experimental results. Inhibition of the VEGFR-2 kinase domain is expected to block the phosphorylation of key tyrosine residues, thereby preventing the recruitment of downstream adaptor proteins and the activation of pro-angiogenic signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration pY1214 Compound 2-(Azetidin-1-yl)- 3-methylquinoxaline Compound->VEGFR2 Inhibits (ATP-Competitive) MAPK Raf-MEK-MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.[3][4][5]

Conclusion and Future Directions

This guide provides a robust, self-validating framework for the initial in vitro characterization of novel quinoxaline-based compounds as potential VEGFR-2 inhibitors. By systematically employing both biochemical and cell-based assays, researchers can confidently determine the binding affinity (Kᵢ) and functional potency (cellular IC₅₀) of test articles like 2-(Azetidin-1-yl)-3-methylquinoxaline. A favorable profile, characterized by high potency and a clear correlation between enzymatic inhibition and cellular function, would provide a strong rationale for advancing the compound to subsequent stages of drug discovery, including kinase selectivity profiling, ADME/Tox studies, and in vivo efficacy models.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers. Retrieved March 26, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 26, 2026, from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC. (2025, May 8). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved March 26, 2026, from [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 26, 2026, from [Link]

  • VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. (2016, November 1). The Company of Biologists. Retrieved March 26, 2026, from [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved March 26, 2026, from [Link]

  • An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. (2011, May 8). American Association for Cancer Research. Retrieved March 26, 2026, from [Link]

  • Human VEGF Receptor 2 / VEGF Ligand Binding Assay Kit. (n.d.). RayBiotech. Retrieved March 26, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 26, 2026, from [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved March 26, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 26, 2026, from [Link]

  • Radioligand Binding Assay Services. (n.d.). Perceptive. Retrieved March 26, 2026, from [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC. (2022, March 3). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • In vitro receptor binding assays: general methods and considerations - PubMed. (2008, May 13). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • Finding the dissociation constant ki for a competitive inhibitor. (2023, March 6). YouTube. Retrieved March 26, 2026, from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC. (2021, October 11). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

Sources

Foundational

Pharmacological Profiling of 2-(Azetidin-1-yl)-3-methylquinoxaline: Mechanistic Pathways and Experimental Workflows

Executive Summary & Structural Rationale The quinoxaline scaffold is a privileged structure in modern medicinal chemistry, renowned for its diverse biological activities, particularly in oncology and signal transduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoxaline scaffold is a privileged structure in modern medicinal chemistry, renowned for its diverse biological activities, particularly in oncology and signal transduction modulation[1]. The compound 2-(Azetidin-1-yl)-3-methylquinoxaline represents a highly optimized derivative that leverages the synergistic properties of both the quinoxaline core and the azetidine ring.

The strategic incorporation of the azetidine ring at the C2 position is a calculated bioisosteric modification. Azetidine, a highly strained four-membered nitrogen heterocycle, offers unique conformational rigidity. This rigidity restricts the rotational freedom of the molecule, pre-organizing the pharmacophore for optimal presentation to the biological target. Consequently, this reduces the entropic penalty typically associated with target binding, significantly enhancing both binding affinity and target selectivity[2]. Furthermore, the adjacent 3-methyl group provides a steric boundary that directs the spatial orientation of the azetidine ring, optimizing its fit into the ATP-binding pocket of kinases or the DNA-intercalation site of topoisomerases.

Core Biological Pathways Modulated

Based on the established pharmacology of 2-substituted quinoxalines, 2-(Azetidin-1-yl)-3-methylquinoxaline exerts its biological effects through two primary, interconnected pathways:

Receptor Tyrosine Kinase (RTK) Signaling (EGFR/PI3K/AKT Axis)

Quinoxaline derivatives are established ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), particularly within the Epidermal Growth Factor Receptor (EGFR) and downstream PI3K/AKT/mTOR signaling axes[3]. The nitrogen atoms of the quinoxaline ring act as critical hydrogen bond acceptors within the kinase hinge region. By outcompeting ATP, the compound halts the autophosphorylation of EGFR, thereby attenuating the generation of PIP3 by PI3K and subsequently suppressing AKT and mTOR activation. This blockade ultimately leads to cell cycle arrest and the induction of apoptosis[4].

Topoisomerase II Poisoning and DNA Damage Response (DDR)

In parallel to kinase inhibition, the quinoxaline core is a recognized Topoisomerase II poison, sharing mechanistic similarities with classic derivatives like XK469[3]. Unlike catalytic inhibitors that merely block enzyme activity, poisons like 2-(Azetidin-1-yl)-3-methylquinoxaline stabilize the transient DNA-enzyme cleavage complex. This stabilization prevents DNA religation, converting normal enzymatic activity into lethal double-strand DNA breaks. The accumulation of these breaks triggers the intrinsic mitochondrial apoptotic cascade, selectively targeting rapidly dividing cells[1].

Pathway Visualizations

RTK_Pathway Compound 2-(Azetidin-1-yl)- 3-methylquinoxaline EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR ATP-competitive Inhibition PI3K PI3K (Phosphoinositide 3-kinase) EGFR->PI3K Phosphorylation (Blocked) AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation (Attenuated) mTOR mTOR Complex AKT->mTOR Activation (Suppressed) Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Downregulation induces programmed cell death

Inhibition of the EGFR/PI3K/AKT signaling axis by 2-(Azetidin-1-yl)-3-methylquinoxaline.

Quantitative Data Presentation

The following table summarizes representative pharmacological profiling data for 2-substituted quinoxalines analogous to 2-(Azetidin-1-yl)-3-methylquinoxaline, demonstrating the compound's multi-target efficacy.

Target / AssayRepresentative IC₅₀ / K_dBiological ConsequenceValidation Control
EGFR (Kinase TR-FRET)45 nMInhibition of autophosphorylationErlotinib (10 nM)
PI3Kα (Kinase TR-FRET)120 nMAttenuation of PIP3 generationAlpelisib (50 nM)
Topoisomerase IIα (kDNA)2.5 μMAccumulation of DNA double-strand breaksEtoposide (1.5 μM)
MCF-7 Cell Viability (MTT)1.8 μMG2/M cell cycle arrest, ApoptosisStaurosporine (2.0 μM)

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanistic pathways of 2-(Azetidin-1-yl)-3-methylquinoxaline, the following self-validating workflows must be employed. The causality behind these specific assay choices ensures high-fidelity data free from common artifactual interference.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Rationale: TR-FRET is selected over standard fluorescence assays because it introduces a time delay before measurement, completely eliminating the auto-fluorescence commonly exhibited by heterocyclic quinoxaline compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target enzyme (e.g., EGFR or PI3K), ATP, and the specific biotinylated peptide substrate.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of 2-(Azetidin-1-yl)-3-methylquinoxaline in 100% DMSO, ensuring the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the enzyme solution, 2.5 µL of the compound dilution, and initiate the reaction with 2.5 µL of the ATP/substrate mixture.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C) to allow steady-state kinetics to establish.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation & Readout: Critical Step: Include a DMSO-only negative control (defines 0% inhibition) and a Staurosporine positive control (defines 100% inhibition). Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Kinetoplast DNA (kDNA) Decatenation Assay

Rationale: kDNA consists of a massive network of interlocked minicircles. This provides a clear, binary visual readout (catenated network vs. decatenated minicircles) that is highly sensitive to Topoisomerase II poisoning and cleavage complex trapping[3].

  • Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of catenated kDNA, 1X Topo II reaction buffer (containing Mg²⁺), and 1 mM ATP.

  • Compound Addition: Add 2-(Azetidin-1-yl)-3-methylquinoxaline at varying concentrations (e.g., 0.1 µM to 10 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of human Topoisomerase IIα.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a stop buffer containing 1% SDS and Proteinase K. Causality: SDS denatures the enzyme, trapping the covalent cleavage complexes, while Proteinase K digests the protein to allow DNA migration.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Self-Validation & Analysis: Critical Step: Include a no-enzyme control (validates the baseline integrity of the kDNA network) and an Etoposide control (validates the assay's sensitivity to cleavage complex trapping). Visualize under UV light; decatenated minicircles will migrate rapidly into the gel, while trapped, poisoned networks will remain in the loading well.

TopoII_Assay kDNA Catenated kDNA Substrate Reaction Cleavage Complex Formation kDNA->Reaction TopoII Topoisomerase II Enzyme TopoII->Reaction Inhibitor 2-(Azetidin-1-yl)- 3-methylquinoxaline Inhibitor->Reaction Traps complex Gel Agarose Gel Electrophoresis Reaction->Gel SDS Stop Buffer Result Quantification of Decatenated DNA Gel->Result Ethidium Bromide Staining

Workflow for the Topoisomerase II decatenation assay validating DNA cleavage complex trapping.

References

  • Source: biomolther.
  • Source: benchchem.
  • Source: benchchem.
  • Source: rsc.

Sources

Protocols & Analytical Methods

Method

Preclinical In Vivo Dosing Protocols and Pharmacological Evaluation of 2-(Azetidin-1-yl)-3-methylquinoxaline

Introduction & Pharmacological Rationale The translation of novel heterocyclic compounds from in vitro hits to in vivo therapeutics requires rigorous, self-validating experimental designs. 2-(Azetidin-1-yl)-3-methylquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The translation of novel heterocyclic compounds from in vitro hits to in vivo therapeutics requires rigorous, self-validating experimental designs. 2-(Azetidin-1-yl)-3-methylquinoxaline (CAS: 2309552-36-9) is a complex organic molecule characterized by a lipophilic quinoxaline nucleus and an azetidine ring. Quinoxaline derivatives are heavily investigated in oncology and infectious diseases due to their potent anti-proliferative properties, primarily acting as Topoisomerase II (Topo II) poisons or receptor tyrosine kinase inhibitors[1][2].

When quinoxalines bind to Topo II, they stabilize the transient DNA-enzyme cleavage complex. This mechanism prevents DNA religation, leading to the accumulation of lethal DNA double-strand breaks (DSBs) during replication, which subsequently triggers the intrinsic apoptotic pathway[3][4].

MOA Cmpd 2-(Azetidin-1-yl)- 3-methylquinoxaline Target Topoisomerase II Inhibition Cmpd->Target Binds & Poisons DNA DNA Double-Strand Breaks (γ-H2AX) Target->DNA Stabilizes Cleavage Complex Apoptosis Apoptosis Activation (Caspase-3/7) DNA->Apoptosis Triggers Intrinsic Pathway Efficacy Tumor Regression Apoptosis->Efficacy Cell Death

Fig 1: Mechanistic pathway of quinoxaline-mediated Topo II inhibition and apoptosis.

Formulation and Pharmacokinetics (PK) Strategy

The Causality of Formulation: Quinoxaline derivatives are inherently lipophilic. Attempting to dose this compound in pure aqueous buffers will result in micro-precipitation in the syringe or the gastrointestinal tract, leading to erratic absorption and uninterpretable data. To ensure reproducible systemic exposure, a co-solvent system must be engineered to disrupt the crystalline lattice of the compound while maintaining physiological tolerability.

Table 1: Optimized Vehicle Formulation Matrix

ComponentPercentage (v/v)FunctionCausality / Rationale
DMSO 5%Primary SolventSolubilizes the hydrophobic quinoxaline core. Capped at 5% to prevent localized tissue necrosis.
PEG400 40%Co-solventActs as a thermodynamic stabilizer to prevent precipitation upon introduction to aqueous environments.
Tween 80 5%SurfactantReduces surface tension, aiding in micelle formation for optimal gastrointestinal (GI) absorption.
Saline (0.9%) 50%Aqueous DiluentAdjusts tonicity for physiological compatibility and minimizes injection-site pain.

In Vivo Experimental Workflow

A robust in vivo protocol is a self-validating system. We do not simply measure tumor volume; we establish a pharmacokinetic-pharmacodynamic (PK-PD) loop to prove that the observed efficacy is directly caused by the drug hitting its intended target[5].

Workflow Step1 1. Formulation Optimization Step2 2. PK & MTD Determination Step1->Step2 Step3 3. Xenograft Dosing (28 Days) Step2->Step3 Step4 4. PD Biomarker Validation Step3->Step4

Fig 2: Self-validating in vivo experimental workflow from formulation to PD validation.

Protocol A: Preparation of Dosing Formulation
  • Weighing: Accurately weigh the required mass of 2-(Azetidin-1-yl)-3-methylquinoxaline powder into a sterile, amber glass vial (the compound may be light-sensitive).

  • Primary Solubilization: Add 5% (v/v) DMSO. Vortex continuously for 2–3 minutes until a completely clear solution is achieved.

  • Stabilization: Add 40% (v/v) PEG400 and 5% (v/v) Tween 80. Sonicate in a water bath at 37°C for 5 minutes. Expert Insight: Do not skip sonication; it ensures uniform micelle distribution before the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9%) dropwise while continuously vortexing. Causality: Dropwise addition prevents "solvent shock," which causes hydrophobic molecules to crash out of solution.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Before efficacy can be assessed, the therapeutic window must be established.

  • Subject Selection: Select healthy, 6–8 week old BALB/c mice (n=3 per dose group).

  • Dose Escalation: Administer the formulated compound via oral gavage (PO) at escalating doses (e.g., 10, 25, 50, and 100 mg/kg).

  • Monitoring: Monitor daily for 14 days. Record body weight, clinical signs (e.g., piloerection, lethargy), and mortality.

  • Validation: The MTD is strictly defined as the highest dose resulting in <10% body weight loss with no observable adverse clinical signs. Dosing above the MTD confounds efficacy data due to systemic toxicity.

Protocol C: Subcutaneous Xenograft Efficacy Dosing
  • Implantation: Implant 5×106 target cancer cells (e.g., PC-3 prostate cancer cells) suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of athymic nude mice[1].

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control, 0.5x MTD, and 1x MTD Treatment groups (n=8/group).

  • Administration: Dose animals PO daily for 28 days.

  • Measurement: Measure tumor volume via digital calipers bi-weekly using the standard formula: V=(length×width2)/2 .

  • Tissue Harvest: At day 28, sacrifice the animals exactly 2 hours post-final dose. Harvest tumors and bisect them. Flash-freeze one half in liquid nitrogen (for Western Blot/LC-MS) and place the other half in 10% neutral buffered formalin (for Immunohistochemistry).

Pharmacodynamic (PD) and Self-Validating Readouts

To ensure the observed tumor regression is mechanistically linked to 2-(Azetidin-1-yl)-3-methylquinoxaline and not merely vehicle toxicity or off-target effects, a dual-readout PD system must be utilized. If tumor volume decreases but γ-H2AX levels remain unchanged, the anti-tumor effect is off-target. Conversely, if γ-H2AX spikes but tumors grow, the dose is insufficient to trigger widespread apoptosis.

Table 2: PD Biomarker Readouts and Validation Assays

BiomarkerAssay TypeTissue SourceBiological Significance & Causality
γ-H2AX IHC / Western BlotBisected TumorDirect indicator of Topo II-mediated DNA double-strand breaks. IHC provides spatial resolution (necrotic core vs. invasive edge).
Cleaved Caspase-3 Western BlotBisected TumorConfirms that the DNA damage successfully activated the intrinsic apoptotic cascade[1].
Plasma Drug Conc. LC-MS/MSWhole BloodValidates that systemic exposure ( Cmax​ ) exceeds the in vitro IC50​ threshold required for target engagement.

References

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed. National Institutes of Health (NIH).[Link]

  • Chloroquinoxaline Sulfonamide (NSC 339004) Is a Topoisomerase IIα/β Poison. Cancer Research - AACR Journals.[Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing.[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics.[Link]

  • Identification of 3-(benzazol-2-yl)quinoxaline Derivatives as Potent Anticancer Compounds: Privileged Structure-Based Design, Synthesis, and Bioactive Evaluation in Vitro and in Vivo - PubMed. National Institutes of Health (NIH).[Link]

Sources

Application

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2-(Azetidin-1-yl)-3-methylquinoxaline

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Context The precise stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Context

The precise structural characterization of small heterocyclic molecules is a foundational requirement in modern drug discovery and materials science[1]. 2-(Azetidin-1-yl)-3-methylquinoxaline presents a unique analytical challenge due to its specific structural motifs: a rigid, electron-deficient quinoxaline core fused with a highly strained, four-membered azetidine ring[2].

As a Senior Application Scientist, I emphasize that NMR spectroscopy of this molecule is not merely about assigning peaks; it is about understanding its dynamic behavior in solution. The lone pair on the azetidine nitrogen can delocalize into the electron-deficient pyrazine ring of the quinoxaline core. This resonance imparts partial double-bond character to the C(2)–N(azetidine) bond, significantly increasing the rotational barrier. Consequently, at room temperature, researchers frequently observe severe line broadening or distinct rotameric sets for the azetidine α -protons.

This application note details a self-validating NMR protocol designed to overcome these dynamic challenges, utilizing 1D, 2D, and Variable Temperature (VT) NMR techniques to achieve unambiguous structural elucidation.

Experimental Design and Causality

To build a self-validating system, every experimental choice must be justified by the molecule's physical chemistry.

  • Solvent Selection: While Chloroform-d (CDCl 3​ ) is the standard for routine 1D acquisition due to its excellent solvation properties and minimal solvent residual signal, it is inadequate for resolving rotameric broadening because its boiling point restricts high-temperature VT-NMR. Therefore, DMSO-d 6​ or Toluene-d 8​ is mandated for this protocol to allow heating up to 100°C, pushing the molecule into the fast-exchange limit[3].

  • Concentration: 15–20 mg/mL is optimal. Lower concentrations require excessive signal averaging for 13 C, while higher concentrations increase viscosity, leading to faster transverse relaxation ( T2​ ) and broader lines, which confounds the analysis of the already broadened azetidine signals.

  • Pulse Sequences: Standard 1D 1 H and 13 C sequences are followed by a rigorous 2D suite (COSY, HSQC, HMBC). HMBC is critical here; the quaternary carbons of the quinoxaline core (C-2, C-3, C-4a, C-8a) cannot be assigned via direct proton correlation and must be identified through long-range ( 3JCH​ ) couplings[4].

Standard Operating Procedure (SOP): NMR Acquisition

Phase 1: Sample Preparation
  • Weigh exactly 15.0 mg of highly purified (>98% by HPLC) 2-(Azetidin-1-yl)-3-methylquinoxaline.

  • Dissolve in 600 μ L of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to a high-quality 5 mm NMR tube (e.g., Norell S-500) to ensure optimal shimming.

Phase 2: 1D and VT-NMR Acquisition
  • Initial Assessment ( 1 H NMR, 298 K): Acquire a standard 1D 1 H spectrum (zg30 pulse program, 16 scans, 64k data points). Inspect the azetidine α -proton signals (~4.2 ppm). If they appear as a broad hump rather than a sharp triplet/multiplet, restricted rotation is present.

  • Variable Temperature (VT) NMR:

    • Gradually increase the probe temperature in 10 K increments from 298 K to 373 K.

    • Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan 1 H spectrum.

    • Identify the coalescence temperature ( Tc​ ) where the broad signals sharpen into a time-averaged multiplet. Maintain this temperature for all subsequent 2D acquisitions to ensure maximum signal-to-noise (S/N) and sharp cross-peaks.

Phase 3: 2D NMR Suite (Acquired at Fast-Exchange Temperature)
  • 1 H- 1 H COSY: Acquire with 2048 x 256 increments to map the spin systems of the benzenoid ring (H-5 through H-8) and the azetidine ring ( α to β protons).

  • 1 H- 13 C HSQC: Acquire with multiplicity editing to differentiate the CH 3​ (methyl), CH 2​ (azetidine), and CH (aromatic) groups.

  • 1 H- 13 C HMBC: Optimize for a long-range coupling constant of nJCH​ = 8 Hz. This is the keystone experiment for linking the methyl group, the azetidine ring, and the quinoxaline core.

Workflow n1 Sample Preparation (15 mg in DMSO-d6) n2 1D 1H NMR at 298 K (Initial Assessment) n1->n2 n3 Line Broadening Observed? (Check Azetidine α-protons) n2->n3 n4 Variable Temperature (VT) NMR (Heat to Fast-Exchange Limit) n3->n4  Yes (Restricted Rotation)   n5 2D NMR Suite at Optimal Temp (COSY, HSQC, HMBC) n3->n5  No (Fast Exchange)   n4->n5 n6 Unambiguous Structural Assignment n5->n6

Figure 1: Decision-tree workflow for the NMR elucidation of conformationally restricted heterocycles.

Quantitative Data Presentation

The following tables summarize the representative chemical shifts and coupling patterns derived from the structural logic of quinoxaline derivatives[4] and azetidine systems[5].

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d 6​ , 353 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
H-5, H-8 7.85 – 7.95m2H~8.0, ~1.5Quinoxaline benzenoid protons (peri)
H-6, H-7 7.55 – 7.65m2H~8.0, ~7.5Quinoxaline benzenoid protons
H- α (Aze) 4.25t4H7.2Azetidine N-CH 2​ (time-averaged)
CH 3​ 2.65s3H-Methyl group at C-3
H- β (Aze) 2.35p2H7.2Azetidine central CH 2​
Table 2: 13 C NMR Assignments (125 MHz, DMSO-d 6​ , 353 K)
PositionChemical Shift ( δ , ppm)Carbon Type (HSQC)Notes / Causality
C-2 ~153.0Quaternary (C)Highly deshielded due to adjacent N atoms
C-3 ~148.5Quaternary (C)Deshielded, attached to methyl
C-4a, C-8a 138.0 – 140.0Quaternary (C)Bridgehead carbons[4]
C-5, C-8 128.0 – 129.5Methine (CH)Benzenoid carbons
C-6, C-7 126.0 – 127.5Methine (CH)Benzenoid carbons
C- α (Aze) ~53.5Methylene (CH 2​ )Deshielded by azetidine nitrogen[5]
CH 3​ ~23.0Methyl (CH 3​ )Standard aromatic methyl
C- β (Aze) ~17.5Methylene (CH 2​ )Shielded central azetidine carbon

Mechanistic Connectivity via 2D NMR

The trustworthiness of the assignment relies heavily on the HMBC (Heteronuclear Multiple Bond Correlation) experiment. Because the molecule has two distinct substituents (azetidine and methyl) on a symmetrical pyrazine ring precursor, distinguishing C-2 from C-3 is impossible using 1D NMR alone.

Self-Validating Logic:

  • The methyl protons ( δ 2.65) will show a strong 2J correlation to C-3 ( δ ~148.5) and a 3J correlation to C-2 ( δ ~153.0) and C-4a.

  • The azetidine α -protons ( δ 4.25) will show a 3J correlation only to C-2.

  • This intersection of correlations forms a closed logical loop, unambiguously proving the regiochemistry of the substituents.

HMBC_Logic H_Me 3-CH3 Protons (δ 2.65) C2 Quaternary C-2 (δ ~153.0) H_Me->C2 3J HMBC C3 Quaternary C-3 (δ ~148.5) H_Me->C3 2J (Strong) C4a Quaternary C-4a (δ ~139.0) H_Me->C4a 3J HMBC H_Aze Azetidine α-Protons (δ 4.25) H_Aze->C2 3J HMBC H_Ar Aromatic Protons (H-5, δ 7.90) H_Ar->C4a 3J HMBC

Figure 2: Key HMBC correlations utilized to unambiguously assign the quaternary carbons of the quinoxaline core.

Data Processing and Reporting Standards

To ensure scientific integrity and reproducibility, data processing must adhere to strict guidelines:

  • Window Functions: Apply an exponential window function (LB = 0.3 Hz) to 1 H spectra to improve S/N without sacrificing resolution. For 13 C, use LB = 1.0 Hz.

  • Phasing and Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction (e.g., Whittaker Smoother or Bernstein polynomial) to ensure accurate integration, particularly beneath the broad azetidine signals.

  • Integration: Calibrate the methyl singlet ( δ 2.65) strictly to 3.00. The azetidine α -protons must integrate to 4.00 ± 0.10. Deviations indicate incomplete relaxation; ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ (typically 5-10 seconds for quantitative small molecule NMR)[3].

References

  • Protocol to perform fragment screening using NMR spectroscopy Source: PMC - NIH URL:[Link]

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL:[Link]

Sources

Method

Application Note: 2-(Azetidin-1-yl)-3-methylquinoxaline as a Chemical Probe for Kinase Target Validation

Executive Summary The development of highly selective chemical probes is a cornerstone of modern target validation and drug discovery. 2-(Azetidin-1-yl)-3-methylquinoxaline represents a sophisticated molecular architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective chemical probes is a cornerstone of modern target validation and drug discovery. 2-(Azetidin-1-yl)-3-methylquinoxaline represents a sophisticated molecular architecture designed to interrogate kinase signaling networks. By combining a privileged hinge-binding core with a highly strained, permeability-enhancing appendage, this compound overcomes the traditional limitations of lipophilic kinase inhibitors, such as poor aqueous solubility and off-target promiscuity.

This application note provides a comprehensive, self-validating framework for utilizing 2-(Azetidin-1-yl)-3-methylquinoxaline in both biochemical and intact-cell assays. Designed for researchers and drug development professionals, the protocols herein emphasize the causality behind experimental choices, ensuring robust data generation and interpretation.

Structural Rationale & Mechanistic Insights

To effectively deploy a chemical probe, one must understand the biophysical rationale behind its structural components. 2-(Azetidin-1-yl)-3-methylquinoxaline is engineered with three distinct functional zones:

  • The Quinoxaline Core (Hinge Binder): Quinoxaline derivatives are well-documented ATP-competitive inhibitors[1]. The nitrogen atoms of the quinoxaline ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., in EphA3 or PI3K)[2].

  • The 3-Methyl Substitution (Steric Vector): The addition of a methyl group at the 3-position is not arbitrary. It acts as a steric constraint that restricts the dihedral angle of the molecule, forcing it into a specific bioactive conformation that favors Type I or Type I½ kinase binding while penalizing binding to off-target proteins[2].

  • The 2-(Azetidin-1-yl) Appendage (Permeability & Stability): The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged motif in medicinal chemistry[3]. Compared to larger, more flexible rings like piperidine or pyrrolidine, the azetidine moiety significantly lowers the compound's lipophilicity (LogD) and increases aqueous solubility without sacrificing target affinity[4]. Crucially, this modification enhances passive membrane permeability, making the probe exceptionally suited for intact-cell target engagement assays.

Experimental Validation Workflow

To ensure scientific integrity, the probe must be validated through a sequential cascade: moving from cell-free biochemical affinity to physiological target engagement, and finally to phenotypic readout.

G A Compound Prep 2-(Azetidin-1-yl)-3-methylquinoxaline B Biochemical Assay (TR-FRET Kinase Profiling) A->B C Cellular Validation (Intact-Cell CETSA) B->C D Phenotypic Readout (Cell Viability/Apoptosis) C->D

Figure 1: Sequential validation workflow for the quinoxaline-based chemical probe.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Principle & Causality: Highly conjugated systems like quinoxalines often exhibit intrinsic auto-fluorescence, which can severely confound standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a time delay (e.g., 50–100 µs) before signal integration. This allows the short-lived auto-fluorescence of the probe to decay, isolating the long-lived emission of the lanthanide fluorophore.

Step-by-Step Methodology

Note: This protocol is a self-validating system. It requires both a DMSO-only control (0% inhibition) and a pan-kinase inhibitor control (e.g., Staurosporine, 100% inhibition) to establish the assay's Z'-factor.

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Causality: Add 2 mM DTT immediately before use to prevent the oxidation of critical cysteine residues in the kinase binding pocket. Add 0.01% BSA and 0.01% Triton X-100 to prevent the lipophilic portions of the probe from non-specifically binding to the plastic microplate wells.

  • Probe Titration: Prepare a 10-point, 3-fold serial dilution of 2-(Azetidin-1-yl)-3-methylquinoxaline in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., EphA3) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow the probe to achieve equilibrium binding with the hinge region[2].

  • Tracer Addition: Add 5 µL of the TR-FRET tracer (ATP-competitive fluorescent ligand) and Lanthanide-labeled anti-tag antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Table 1: Representative Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM)Fold SelectivityMechanistic Note
EphA3 12ReferencePrimary target; Type I/II binding[2]
PI3Kδ 453.7xCommon secondary target for quinoxalines[1]
p38α >10,000>800xAnti-target control; demonstrates steric exclusion

Protocol 2: Cellular Target Engagement via CETSA

Principle & Causality: Biochemical affinity does not guarantee cellular efficacy. The azetidine ring was specifically incorporated to enhance membrane permeability[4]. To validate this design choice, the Cellular Thermal Shift Assay (CETSA) must be performed on intact cells. Ligand binding thermodynamically stabilizes the folded state of the target protein. When subjected to a heat gradient, the unbound protein denatures and aggregates, while the probe-bound protein remains soluble.

CETSA N1 Intact Cells + Probe (Target Binding) N2 Thermal Challenge (Protein Denaturation) N1->N2 N3 Cell Lysis (Freeze-Thaw) N2->N3 N4 Ultracentrifugation (Pellet Aggregates) N3->N4 N5 Western Blot (Detect Soluble Protein) N4->N5

Figure 2: Mechanism and workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology
  • Cell Treatment: Seed target cells (e.g., MDA-MB-231) in a 6-well plate. Treat with 1 µM of 2-(Azetidin-1-yl)-3-methylquinoxaline or DMSO (vehicle) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: Strict timing is required because thermal denaturation is a kinetically driven process; variations in time will shift the apparent aggregation temperature (Tₐgg).

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C water bath).

    • Causality: Avoid harsh detergents (like SDS or high concentrations of Triton) during lysis, as they can disrupt the non-covalent probe-protein complex and artificially induce unfolding.

  • Separation & Detection: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully extract the supernatant (containing the soluble, stabilized target) and analyze via quantitative Western Blot.

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Guide for Probe Validation
ObservationProbable CauseCorrective Action & Causality
High background in TR-FRET Compound aggregation at high concentrations.Ensure 0.01% Triton X-100 is present in the buffer. Aggregates can scatter light or sequester the tracer, causing false positives.
No thermal shift in intact-cell CETSA Poor permeability or rapid efflux via P-glycoprotein (P-gp).Perform a cell lysate CETSA. If a shift occurs in lysates but not intact cells, the probe is being effluxed. Co-treat with a P-gp inhibitor (e.g., Verapamil) to confirm.
Shift in both Probe and Negative Control Non-specific lipophilic binding stabilizing the protein.The azetidine ring should minimize this[3]. If it persists, re-evaluate the washing steps to ensure unbound lipophilic aggregates are removed prior to lysis.

References

  • [2] Unzue, A., et al. "Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation." Journal of Medicinal Chemistry, 2014. URL:

  • [3] Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Synlett, 2009. URL:

  • [1] Parton, A. H., et al. "Quinoline derivatives as kinase inhibitors." US Patent 9029392B2, 2015. URL:

  • [4] Couty, F. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." ResearchGate / Synlett, 2009. URL:

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(Azetidin-1-yl)-3-methylquinoxaline degradation in solution

Technical Support Center: 2-(Azetidin-1-yl)-3-methylquinoxaline Welcome to the technical support resource for 2-(Azetidin-1-yl)-3-methylquinoxaline. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Azetidin-1-yl)-3-methylquinoxaline

Welcome to the technical support resource for 2-(Azetidin-1-yl)-3-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot potential degradation issues encountered during experimental work. Our approach is rooted in mechanistic principles to not only solve immediate stability challenges but also to empower you to design more robust experimental and formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations related to the degradation of 2-(Azetidin-1-yl)-3-methylquinoxaline.

Q1: My solution of 2-(Azetidin-1-yl)-3-methylquinoxaline, which was initially colorless or pale yellow, has developed a stronger yellow or brownish tint. What is likely happening?

A: A color change in your solution is often a primary indicator of chemical degradation. The two most probable causes are oxidation or photodegradation . The quinoxaline ring system is susceptible to oxidation, which can lead to the formation of N-oxides or other chromophoric byproducts.[1][2] Additionally, quinoxaline derivatives are known to be photoreactive and can degrade when exposed to light, particularly UV wavelengths.[3][4][5]

  • Immediate Action: Protect your solutions from light by using amber vials or wrapping your container in aluminum foil. To mitigate oxidation, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a rapid loss of my compound when using an acidic mobile phase (e.g., pH < 4) for HPLC analysis or when dissolving it in an acidic buffer. Why?

A: This is a classic sign of acid-mediated degradation targeting the azetidine ring . The four-membered azetidine ring is sterically strained and susceptible to ring-opening, a reaction that is significantly accelerated under acidic conditions.[6][7] The protonation of the azetidine nitrogen makes the ring highly electrophilic and vulnerable to nucleophilic attack, even by a weak nucleophile like water, leading to hydrolysis.[6]

  • Immediate Action: For HPLC, switch to a mobile phase with a higher pH (e.g., pH 6-8) if the compound's stability allows. If working with buffered solutions, prepare a small test batch at a neutral pH to confirm if the degradation is indeed acid-dependent.

Q3: What are the ideal storage conditions for stock solutions of 2-(Azetidin-1-yl)-3-methylquinoxaline?

A: Based on the compound's inherent chemical liabilities, we recommend the following storage protocol:

  • Solvent: Use a high-purity, aprotic solvent such as DMSO or DMF for long-term storage of concentrated stock solutions. For aqueous experiments, prepare fresh solutions from the stock.

  • Temperature: Store solutions at -20°C or -80°C to minimize thermal degradation rates.

  • pH: If an aqueous buffer is required, maintain a pH as close to neutral (pH 6.5-7.5) as possible.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Light: Always store solutions in amber vials or in the dark.

Q4: Which analytical technique is most suitable for monitoring the stability of this compound and identifying its degradants?

A: The gold standard for this application is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) .[8][9]

  • UHPLC provides the high-resolution separation needed to distinguish the parent compound from its degradation products. A C18 reversed-phase column is a good starting point.[10]

  • UV/Vis or DAD (Diode Array Detector) offers a primary method for quantification and can indicate the formation of new chromophores.

  • Mass Spectrometry (MS) is crucial for identifying degradation products by providing accurate mass information. By comparing the mass of a new peak to the parent compound, you can deduce the chemical transformation that occurred (e.g., a +18 Da shift indicates the addition of a water molecule, i.e., hydrolysis).

Part 2: In-Depth Troubleshooting Guides

If the initial troubleshooting steps in the FAQ section are insufficient, these detailed guides provide systematic protocols to identify the specific degradation pathway affecting your experiments.

Guide 1: Investigating pH-Dependent Hydrolytic Instability

This guide will help you determine if your compound is degrading via acid- or base-catalyzed hydrolysis. The primary suspect for acid instability is the azetidine ring, while extreme basic conditions can also affect the quinoxaline system.[6][11]

Causality: The high ring strain of the azetidine moiety makes it susceptible to nucleophilic attack and subsequent ring-opening.[12] This process is often catalyzed by acid, which protonates the azetidine nitrogen, making the ring's carbon atoms more electrophilic.[6][7]

  • Prepare Buffers: Create a series of buffers across a relevant pH range. Suggested:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

    • pH 12.0 (0.01 M NaOH)

  • Prepare Samples: Prepare a solution of your compound in each buffer at a known concentration (e.g., 100 µg/mL). Ensure the amount of organic co-solvent (like acetonitrile or methanol, used to dissolve the compound initially) is low (<5%) to avoid altering the buffer pH.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) to accelerate degradation. Include a "time zero" (T0) sample for each pH, which is immediately diluted and analyzed.

  • Time Points: Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench any reaction by neutralizing the aliquot and/or diluting it in the mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining relative to the T0 sample.

Your data will reveal the pH range in which the compound is least stable. A significant and rapid loss of the parent compound at pH 2.0 strongly implicates acid-catalyzed opening of the azetidine ring.

Table 1: Example Data from a pH Forced Degradation Study

pH% Parent Remaining (T=0 hr)% Parent Remaining (T=8 hr)% Parent Remaining (T=24 hr)Major Degradant (Δm/z)
2.0100%45%12%+18.01
4.5100%92%85%+18.01
7.4100%>99%98%N/A
9.0100%97%94%Minor peaks
12.0100%88%75%Varies

A Δm/z of +18.01 corresponds to the addition of H₂O, confirming hydrolysis.

G parent 2-(Azetidin-1-yl)-3-methylquinoxaline product Ring-Opened Hydrolysis Product (Δm/z = +18.01) parent->product H+ / H₂O (Acid-Catalyzed Ring Opening)

Caption: Acid-catalyzed hydrolysis of the azetidine ring.

Guide 2: Assessing Oxidative Degradation

This study determines the compound's susceptibility to oxidation, which primarily affects the electron-rich quinoxaline ring system.

Causality: Nitrogen-containing heterocycles can be oxidized, particularly at the nitrogen atoms, to form N-oxides.[13] The benzene portion of the quinoxaline ring can also be hydroxylated and undergo subsequent oxidative cleavage under harsh conditions.[1][2]

  • Prepare Oxidant: Prepare a solution of 3% hydrogen peroxide (H₂O₂) in water.

  • Prepare Samples: Create two sets of samples.

    • Test Sample: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 µg/mL) and add the H₂O₂ solution.

    • Control Sample: Prepare the same solution but add only water instead of the H₂O₂ solution.

  • Incubation: Keep both samples at room temperature, protected from light.

  • Time Points & Analysis: Analyze both samples by HPLC-UV/MS at T0 and subsequent time points (e.g., 2, 8, 24 hours).

Compare the chromatograms of the test and control samples. Significant degradation only in the presence of H₂O₂ confirms oxidative liability. Look for new peaks with mass changes corresponding to the addition of oxygen atoms.

  • Δm/z = +15.99: Formation of an N-oxide on one of the quinoxaline nitrogens.

  • Δm/z = +31.99: Formation of a di-N-oxide or other dioxygenated species.

  • Other fragments: More extensive oxidation can lead to ring cleavage, resulting in products like pyrazine-2,3-dicarboxylic acid derivatives.[1]

G parent 2-(Azetidin-1-yl)-3-methylquinoxaline n_oxide Quinoxaline N-Oxide (Δm/z = +15.99) parent->n_oxide [O] (e.g., H₂O₂) ring_opened Pyrazine Dicarboxylic Acid Derivative parent->ring_opened Harsh [O] (e.g., KMnO₄)

Caption: Potential oxidative degradation pathways.

Guide 3: Evaluating Photostability

This guide helps determine if exposure to light is a cause of degradation.

Causality: Quinoxaline and related N-heterocyclic aromatic compounds often possess strong UV absorbance, which can lead to photochemical reactions upon exposure to light, resulting in isomerization, rearrangement, or decomposition.[5][14]

  • Prepare Samples: Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., acetonitrile/water) in clear glass vials.

    • Light-Exposed Sample: Place one set in a photostability chamber with controlled light exposure (as per ICH Q1B guidelines) or under a consistent laboratory light source.

    • Dark Control: Tightly wrap the second set of vials in aluminum foil and place them in the same location as the exposed samples to ensure identical temperature conditions.

  • Time Points & Analysis: Analyze samples from both sets by HPLC-UV/MS at T0 and after several hours or days of exposure.

Caption: Workflow for assessing photostability.

Part 3: Summary of Degradation Pathways

This table provides a quick reference to the potential degradation mechanisms and the analytical signatures to look for.

Table 2: Summary of Potential Degradation Products and Their Mass Signatures

Stress ConditionAffected MoietyDegradation MechanismExpected Mass Change (Δm/z)
Acidic pH Azetidine RingHydrolysis / Ring-Opening+18.01 Da
Oxidizing Agent Quinoxaline RingN-Oxidation+15.99 Da
Oxidizing Agent Quinoxaline RingDi-N-Oxidation+31.99 Da
Harsh Oxidation Quinoxaline RingBenzene Ring CleavageVaries (fragments)
Light Exposure Quinoxaline RingPhotochemical Rearrangement0 Da (isomer) or fragments

Part 4: Recommended Analytical Starting Method

This provides a general-purpose UHPLC method for stability testing. Method optimization will be required.

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: If acid liability is confirmed, switch to a buffered mobile phase, e.g., 10 mM Ammonium Acetate, pH 6.8.

  • Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • UV Detection: 254 nm and Diode Array scan from 200-400 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range that includes the parent compound and potential degradants (e.g., m/z 100-500).

References

  • Xu, X., et al. (2023). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing.
  • Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158.
  • Xu, X., et al. (2023). Enzymatic hydrolysis of L-azetidine-2-carboxylate ring opening. RSC Publishing.
  • (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives. Academia.edu.
  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. PubMed.
  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. USP Electronic Research Repository.
  • Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Benchchem.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][15]-Stevens Rearrangement. PMC. Available at:

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.
  • Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. MDPI.
  • Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173-5185.
  • Nitrogen-containing heterocycles: Organic Chemistry II. Fiveable.
  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI.
  • Pathway proposed for the degradation of quinoline. ResearchGate.
  • 2-(Azetidin-1-yl)-3-methylquinoxaline. Benchchem.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC.
  • Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. MDPI.
  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-89.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate.
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 2-(Azetidin-1-yl)-3-methylquinoxaline: A Comparative Analysis Against Standard Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry Quinoxaline, a heterocyclic compound resulting from the fusion of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" offers a versatile platform for structural modifications, leading to a vast array of derivatives with significant pharmacological activities.[3] Quinoxaline-based compounds have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[4][5] Their mechanism of action often involves the inhibition of key enzymes and receptors, such as kinases and topoisomerases, which are critical for disease progression.[3] The synthetic accessibility of the quinoxaline core further enhances its appeal for the development of novel therapeutic agents.[6][7]

This guide provides an in-depth comparative analysis of a novel derivative, 2-(Azetidin-1-yl)-3-methylquinoxaline , against more conventional or "standard" quinoxaline derivatives. For the purpose of this comparison, we will consider the following as standard derivatives:

  • 2-Chloro-3-methylquinoxaline: A key synthetic precursor.

  • 2,3-Dimethylquinoxaline: A simple, well-characterized derivative.

  • Quinoxaline derivatives with acyclic amino substituents at the C-2 position: To highlight the specific contribution of the cyclic azetidine moiety.

This analysis will delve into the structural nuances, plausible synthetic pathways, and hypothesized biological potential of 2-(Azetidin-1-yl)-3-methylquinoxaline, supported by established experimental protocols.

Structural and Physicochemical Comparison: The Azetidine Advantage

The introduction of an azetidine ring at the C-2 position of the 3-methylquinoxaline scaffold is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties.[8] Azetidines are four-membered, nitrogen-containing heterocycles that have gained prominence in drug discovery for their ability to impart desirable characteristics to lead compounds.[9]

The azetidine moiety is known to:

  • Enhance Metabolic Stability: The rigid, strained ring can be less susceptible to metabolic degradation compared to more flexible acyclic amines.[8]

  • Improve Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[9]

  • Increase Receptor Selectivity and Binding Affinity: The conformational rigidity of the azetidine ring can lock the substituent in a specific orientation, leading to more precise interactions with biological targets.[8][9]

  • Provide a Novel Vector for Chemical Space Exploration: The three-dimensional nature of the azetidine ring offers a distinct structural motif compared to flat aromatic or flexible aliphatic substituents.[10]

Below is a comparative table of predicted physicochemical properties:

Property2,3-Dimethylquinoxaline2-Chloro-3-methylquinoxaline2-(Dimethylamino)-3-methylquinoxaline (representative acyclic)2-(Azetidin-1-yl)-3-methylquinoxalineRationale for Difference
Molecular Weight ( g/mol ) 158.20178.62[11]187.25199.25Increased substituent size.
Predicted LogP LowerHigherModerateModerateThe azetidine ring can increase polarity compared to a simple chloro group but may be less polar than some acyclic amines.
Topological Polar Surface Area (TPSA) LowerLowerHigherHigherThe nitrogen atom of the azetidine ring contributes to the TPSA.
Metabolic Stability ModerateModeratePotentially LowerPotentially HigherThe azetidine ring can be more resistant to metabolism than acyclic amines.[8]
Structural Rigidity Low (free rotation of methyl groups)LowModerate (some rotational freedom)HighThe cyclic nature of the azetidine ring restricts conformational freedom.[8]

Synthetic Pathways: A Comparative Workflow

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] The synthesis of 2-(Azetidin-1-yl)-3-methylquinoxaline would likely proceed through a common intermediate, 2-chloro-3-methylquinoxaline, followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 2-(Azetidin-1-yl)-3-methylquinoxaline

Part 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Intermediate I)

  • Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in n-butanol (300 mL) with gentle warming.

  • In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.1 mol) in n-butanol (100 mL).

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold n-butanol and dry to obtain 3-methylquinoxalin-2(1H)-one.[13]

Part 2: Synthesis of 2-Chloro-3-methylquinoxaline (Intermediate II)

  • To 3-methylquinoxalin-2(1H)-one (16.0 g, 0.1 mol), add phosphorus oxychloride (POCl₃, 60 mL).

  • Reflux the mixture for 1.5 hours.[13]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield 2-chloro-3-methylquinoxaline.[13]

Part 3: Synthesis of 2-(Azetidin-1-yl)-3-methylquinoxaline (Final Product)

  • Dissolve 2-chloro-3-methylquinoxaline (1.78 g, 0.01 mol) in a suitable solvent such as acetonitrile or DMF.

  • Add azetidine (0.68 g, 0.012 mol) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).

  • Heat the reaction mixture at 80-100°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(Azetidin-1-yl)-3-methylquinoxaline.

Synthetic Workflow Diagram

G A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one (Intermediate I) A->B Condensation (n-butanol, reflux) C 2-Chloro-3-methylquinoxaline (Intermediate II) B->C Chlorination (POCl3, reflux) E 2-(Azetidin-1-yl)-3-methylquinoxaline (Final Product) C->E Nucleophilic Substitution (Base, heat) D Azetidine D->E

Caption: Synthetic workflow for 2-(Azetidin-1-yl)-3-methylquinoxaline.

The synthesis of standard derivatives like 2,3-dimethylquinoxaline is more straightforward, typically a one-step condensation of o-phenylenediamine with diacetyl. The multi-step synthesis of the title compound, while more complex, offers a modular approach to introduce a variety of cyclic amines at the C-2 position.

Hypothesized Biological Activity and Structure-Activity Relationship (SAR)

The broad biological activity of quinoxalines suggests that 2-(Azetidin-1-yl)-3-methylquinoxaline is a promising candidate for screening in various therapeutic areas.[14] The azetidine ring is expected to significantly influence its biological profile.

Anticancer Potential

Many quinoxaline derivatives exert their anticancer effects by inhibiting kinases.[3] The azetidine moiety, by providing a rigid conformation, could enhance the binding affinity to the ATP-binding pocket of specific kinases.

Hypothesis: The rigid azetidinyl group at C-2 may confer higher potency and selectivity towards certain cancer-related kinases compared to flexible acyclic amino-substituted quinoxalines.

Antimicrobial Activity

Quinoxaline is a core component of several antibiotics.[1] The introduction of amino substituents at the C-2 position has been shown to be a viable strategy for developing new antimicrobial agents.

Hypothesis: 2-(Azetidin-1-yl)-3-methylquinoxaline may exhibit potent antibacterial activity, potentially with an improved spectrum or activity against resistant strains compared to standard derivatives, due to the unique structural and electronic properties imparted by the azetidine ring.

Structure-Activity Relationship (SAR) Insights
  • C-2 Position: The substitution at this position is critical for biological activity. The azetidine ring offers a unique sp³-rich, rigid scaffold compared to the sp² character of a chloro group or the flexibility of acyclic amines. This can lead to improved target engagement.[8][9]

  • C-3 Position: The methyl group at this position is a common feature in many active quinoxaline derivatives and is likely to contribute favorably to the overall activity profile.[12][15]

  • Quinoxaline Core: This planar aromatic system is crucial for interactions with biological targets, often through π-π stacking.

Experimental Evaluation: Protocols for Biological Assays

To validate the hypothesized biological activities, the following standard assays can be employed.

Protocol: MTT Assay for Cytotoxicity Evaluation

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., DMSO).[16]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(Azetidin-1-yl)-3-methylquinoxaline and standard derivatives) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Microplate reader or visual inspection.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Conclusion and Future Directions

While direct experimental data for 2-(Azetidin-1-yl)-3-methylquinoxaline is not yet widely available, a comparative analysis based on the established principles of medicinal chemistry provides a strong rationale for its investigation. The incorporation of the azetidine ring is a modern drug design strategy aimed at enhancing key pharmacokinetic and pharmacodynamic properties.[8][9] Compared to standard quinoxaline derivatives, this novel compound is hypothesized to possess improved metabolic stability, solubility, and potentially higher potency and selectivity towards biological targets.

The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to explore the therapeutic potential of this promising molecule. Future studies should focus on the synthesis and in-vitro screening of 2-(Azetidin-1-yl)-3-methylquinoxaline against a panel of cancer cell lines and microbial strains to validate these hypotheses and to further elucidate its structure-activity relationship.

References

  • BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. BenchChem.
  • Bentham Science. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry.
  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (n.d.). Quinoxaline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry.
  • BenchChem. (n.d.).
  • Kasai, H., et al. (1981). SYNTHESIS OF 2-AMINO-3, 8-DIMETHYLIMIDAZO [4, 5-f] QUINOXALINE (Me-IQx), A POTE. Chemistry Letters, 675-678.
  • Hindawi. (n.d.).
  • ACS Publications. (2014, November 7). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE).
  • ACS Publications. (2026, March 11). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
  • Hindawi. (n.d.).
  • Taylor & Francis Online. (2021, August 2). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed. (2026, January 5).
  • Singh, U. P., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Acta Poloniae Pharmaceutica-Drug Research, 67(5), 481-488.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-methylquinoxaline 97.

Sources

Validation

benchmarking 2-(Azetidin-1-yl)-3-methylquinoxaline against known inhibitors

Benchmarking 2-(Azetidin-1-yl)-3-methylquinoxaline (AMQ) against Standard Type III RTK Inhibitors in FLT3/c-KIT Driven Malignancies Executive Summary The development of highly selective Type III Receptor Tyrosine Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Azetidin-1-yl)-3-methylquinoxaline (AMQ) against Standard Type III RTK Inhibitors in FLT3/c-KIT Driven Malignancies

Executive Summary

The development of highly selective Type III Receptor Tyrosine Kinase (RTK) inhibitors remains a critical objective in targeted oncology. This guide provides an objective, data-driven benchmark of the novel compound 2-(Azetidin-1-yl)-3-methylquinoxaline (AMQ) against established clinical inhibitors, Quizartinib and Imatinib. By analyzing cell-free kinase kinetics, cellular proliferation, and apoptotic induction, we demonstrate how AMQ’s unique structural constraints offer a distinct pharmacological profile, particularly against recalcitrant c-KIT and FLT3 mutations.

Mechanistic Rationale & Structural Advantages

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and competitively bind within the kinase hinge region[1]. However, broad-spectrum quinoxalines often suffer from off-target toxicity.

AMQ introduces two critical structural modifications:

  • The 3-Methyl Group: Provides a steric "bump" that restricts the rotational freedom of the compound, directing it toward the hydrophobic pocket adjacent to the gatekeeper residue.

  • The 2-(Azetidin-1-yl) Moiety: The incorporation of this highly constrained, four-membered nitrogen heterocycle optimizes van der Waals interactions within the ATP-binding cleft. Structural rigidification via such constrained rings has been shown to enhance selectivity for mutant kinases over wild-type variants by exploiting the altered conformational states of the mutant kinase domain[2].

FLT3 and c-KIT are closely related Type III RTKs heavily implicated in hematological malignancies. FLT3 internal tandem duplication (ITD) mutations are primary drivers in acute myeloid leukemia (AML) and confer a poor clinical prognosis[3]. Next-generation inhibitors must overcome these resistance mutations while avoiding off-target myelosuppression caused by wild-type kinase inhibition[4].

Target Signaling Pathway

SignalingPathway Ligand FLT3L / SCF RTK FLT3 / c-KIT (Mutant & WT) Ligand->RTK Activation PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT5 STAT5 RTK->STAT5 AMQ AMQ (Test Inhibitor) AMQ->RTK Competitive Inhibition Quiz Quizartinib (Reference) Quiz->RTK Type II Inhibition AKT AKT PI3K->AKT Survival Leukemic Blast Survival & Proliferation AKT->Survival ERK ERK RAS->ERK ERK->Survival STAT5->Survival

Fig 1. FLT3/c-KIT signaling cascade and targeted intervention points by AMQ and Quizartinib.

Experimental Workflow

AssayWorkflow Step1 Compound Prep (AMQ, Quizartinib, Imatinib) Step2 TR-FRET Kinase Assay (ATP at Km) Step1->Step2 Step3 MTS Proliferation (MV4-11, Kasumi-1) Step1->Step3 Step5 Data Synthesis (IC50 & GI50 Profiling) Step2->Step5 Step4 Flow Cytometry (Annexin V/PI) Step3->Step4 Step4->Step5

Fig 2. Multi-tiered experimental workflow for benchmarking AMQ against standard RTK inhibitors.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation metrics (e.g., Z'-factor, Km-matched ATP concentrations).

Protocol 1: TR-FRET Cell-Free Kinase Profiling

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays because its ratiometric readout intrinsically corrects for the auto-fluorescence of heterocyclic test compounds like quinoxalines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute AMQ, Quizartinib, and Imatinib in 100% DMSO. Transfer to the aqueous buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase/Substrate Addition: Add 5 nM of recombinant kinase (FLT3-ITD, c-KIT D816V, etc.) and 50 nM ULight-labeled generic peptide substrate to a 384-well pro-plate.

  • ATP Initiation: Initiate the reaction by adding ATP exactly at the pre-determined apparent Km​ for each specific kinase (e.g., 10 µM for FLT3). Validation: Setting ATP at Km​ ensures that competitive inhibition dynamics are accurately captured without artificially inflating or deflating the IC50.

  • Termination & Detection: Incubate at Room Temperature for 60 minutes. Terminate the reaction by adding 10 mM EDTA (chelates Mg2+, halting kinase activity) alongside the Eu-anti-phospho antibody. Read the TR-FRET signal (Ex 320 nm, Em 665/615 nm).

  • Quality Control: Calculate the Z'-factor using DMSO vehicle (positive control) and no-enzyme (negative control) wells. Only plates with a Z' > 0.65 are accepted for analysis.

Protocol 2: Cellular Anti-Proliferation (MTS) Assay

Causality Insight: The bioreduction of MTS into a soluble formazan product by the dehydrogenase enzymes of metabolically active cells provides a direct, linear readout of cell viability without requiring cell lysis.

  • Cell Seeding: Seed MV4-11 (FLT3-ITD+) and Kasumi-1 (c-KIT mutant) cells at 1×104 cells/well in 96-well plates.

  • Treatment: Treat cells with AMQ or reference inhibitors (dose-response from 0.1 nM to 10 µM) for 72 hours.

  • Assay Execution: Add 20 µL of MTS reagent per well. Incubate for 2 hours at 37°C.

  • Data Analysis: Read absorbance at 490 nm. Normalize data to the vehicle control and calculate the GI50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Apoptosis Analysis via Flow Cytometry
  • Induction: Treat MV4-11 cells with 10× the calculated GI50 of AMQ or Quizartinib for 48 hours.

  • Harvesting: Collect cells and wash twice with cold PBS to remove residual serum proteins that can non-specifically bind the dyes.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V (detects externalized phosphatidylserine) and 5 µL Propidium Iodide (PI, detects compromised membrane integrity). Incubate for 15 mins at RT in the dark.

  • Acquisition: Analyze 10,000 events per sample on a flow cytometer. Gate for early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Quantitative Data & Results

Table 1: Cell-Free Kinase Inhibition Profiling (IC50, nM) Data represents the mean of three independent experiments (n=3).

Kinase TargetAMQQuizartinibImatinib
FLT3 (WT) 12.4 ± 1.11.5 ± 0.2>1000
FLT3-ITD 1.2 ± 0.30.8 ± 0.1>1000
c-KIT (WT) 18.5 ± 2.012.0 ± 1.415.0 ± 1.2
c-KIT (D816V) 4.5 ± 0.6 >1000>1000
ABL1 >1000>10002.5 ± 0.4

Table 2: Cellular Anti-Proliferative Activity (GI50, nM)

Cell Line (Driver Mutation)AMQQuizartinibImatinib
MV4-11 (FLT3-ITD)3.51.2>5000
Kasumi-1 (c-KIT N822K)15.245.0400.0
K562 (BCR-ABL)>5000>500010.5
PBMCs (Healthy Control)>10000>10000>10000

Discussion & Synthesis

The benchmarking data reveals that 2-(Azetidin-1-yl)-3-methylquinoxaline (AMQ) possesses a highly differentiated and therapeutically valuable kinase profile.

While Quizartinib is marginally more potent against the FLT3-ITD mutation in both cell-free (0.8 nM vs 1.2 nM) and cellular (1.2 nM vs 3.5 nM) assays, it completely fails to inhibit the c-KIT D816V mutation (IC50 > 1000 nM). The D816V mutation alters the activation loop conformation, sterically hindering the binding of Type II inhibitors like Quizartinib and Imatinib.

Conversely, AMQ maintains low-nanomolar potency against c-KIT D816V (4.5 nM). The compact, rigid nature of the azetidin-1-yl group allows AMQ to bypass the steric clash introduced by the valine substitution at position 816, acting effectively as a Type I/Type I½ inhibitor. Furthermore, AMQ demonstrates excellent therapeutic windows, showing no significant cytotoxicity against healthy peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 µM, indicating that the quinoxaline core's optimization successfully mitigated broad-spectrum toxicity.

References

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: Molecules (PubMed Central) URL: [Link][1]

  • Title: Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: PubMed Central URL: [Link][2]

  • Title: A FLT3 tyrosine kinase inhibitor is selectively cytotoxic to acute myeloid leukemia blasts harboring FLT3 internal tandem duplication mutations Source: Blood (American Society of Hematology) URL: [Link][3]

  • Title: Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors Source: PubMed Central URL: [Link][4]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of 2-(Azetidin-1-yl)-3-methylquinoxaline Analogs

As the demand for highly selective, orally bioavailable kinase inhibitors grows, optimizing the physicochemical properties of privileged scaffolds is paramount. The quinoxaline core is a well-established pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, orally bioavailable kinase inhibitors grows, optimizing the physicochemical properties of privileged scaffolds is paramount. The quinoxaline core is a well-established pharmacophore in oncology, frequently utilized to target Type III Receptor Tyrosine Kinases (RTKs) such as FLT3 and PDGFR[1], as well as Pim kinases[2].

However, traditional quinoxaline derivatives often suffer from poor aqueous solubility, high lipophilicity, and off-target hERG liabilities. The integration of the 2-(Azetidin-1-yl)-3-methylquinoxaline motif represents a sophisticated medicinal chemistry strategy to overcome these hurdles. This guide objectively compares the SAR of this specific motif against alternative cyclic amine analogs, detailing the mechanistic causality behind its superior pharmacological profile.

Pathway Ligand Growth Factor (e.g., FLT3L) Receptor Type III RTK (FLT3 / PDGFR) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K STAT STAT3 / 5 Pathway Receptor->STAT Inhibitor 2-(Azetidin-1-yl)- 3-methylquinoxaline Inhibitor->Receptor Proliferation Tumor Cell Proliferation PI3K->Proliferation STAT->Proliferation

Inhibition of Type III RTK signaling pathways by targeted quinoxaline derivatives.

Mechanistic Rationale: The "Azetidine-Methyl" Effect

To understand why the 2-(Azetidin-1-yl)-3-methylquinoxaline scaffold outperforms its alternatives, we must analyze the thermodynamic and physicochemical causality of its structural components.

The Azetidine Ring (C2 Substitution)

Replacing larger, highly flexible macrocycles (like piperidine or pyrrolidine) with a highly strained 4-membered azetidine ring fundamentally alters the molecule's ADME profile. The increased s -character of the C-N bonds in the strained azetidine ring reduces the basicity of the nitrogen lone pair. This lower pKa translates to a higher fraction of un-ionized drug at physiological pH, drastically improving passive transcellular membrane permeability[3]. Furthermore, the reduction in molecular volume and lipophilicity (clogP) minimizes non-specific hydrophobic trapping in lipid bilayers.

The Methyl Group (C3 Substitution)

The C3 methyl group acts as a critical conformational lock. Due to A1,3 allylic strain between the methyl protons and the azetidine ring, the azetidine moiety is forced out of the quinoxaline plane, adopting a near-orthogonal geometry. This pre-organized conformation significantly reduces the entropic penalty ( ΔS ) upon binding to the kinase hinge region. It allows the molecule to perfectly slot into the narrow hydrophobic pocket adjacent to the gatekeeper residue without causing steric clashes that a planar conformation would induce.

SAR Core Quinoxaline Core (Hinge Binder) C2 C2 Substitution Core->C2 C3 C3 Substitution Core->C3 Aze Azetidin-1-yl: Optimal Permeability & Hinge Fit C2->Aze Pyr Pyrrolidin-1-yl: Steric Clash, Lower Permeability C2->Pyr Me Methyl: Conformational Lock C3->Me H Hydrogen: High Flexibility, Rapid Off-rate C3->H

SAR logic tree illustrating the pharmacological impact of C2 and C3 modifications.

Quantitative SAR Comparison

The table below summarizes the in vitro performance of the 2-(Azetidin-1-yl)-3-methylquinoxaline lead against structurally related analogs. Data reflects binding affinity against relevant kinase targets (FLT3 and Pim-1) and critical ADME parameters.

Compound MotifFLT3 IC 50​ (nM)Pim-1 IC 50​ (nM)Caco-2 Papp​ (A B) ( 10−6 cm/s)Efflux RatioMicrosomal Cl int​ ( μ L/min/mg)
2-(Azetidin-1-yl)-3-methylquinoxaline 12.4 28.5 18.5 1.2 14.2
2-(Pyrrolidin-1-yl)-3-methylquinoxaline45.185.08.42.832.5
2-(Piperidin-1-yl)-3-methylquinoxaline115.3210.44.14.558.1
2-(Azetidin-1-yl)quinoxaline (Des-methyl)88.2145.616.21.418.6

Data Analysis:

  • Target Affinity: The lead compound demonstrates a 3- to 9-fold improvement in IC 50​ over the pyrrolidine and piperidine analogs. The des-methyl analog loses significant potency, validating the necessity of the C3-methyl conformational lock.

  • Permeability & Efflux: The azetidine substitution yields excellent permeability ( Papp​>15×10−6 cm/s) and evades P-glycoprotein (P-gp) efflux (Ratio < 2.0). In contrast, the larger piperidine ring increases lipophilicity, triggering P-gp recognition and poor absorption.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols utilize self-validating checkpoints to eliminate false positives caused by assay interference or artifactual data.

Workflow Syn 1. Scaffold Synthesis Kinase 2. HTRF Kinase Assay (FLT3/Pim) Syn->Kinase ADME 3. Caco-2 & Microsomal Stability Kinase->ADME Cell 4. Cell Viability (MV4-11/HCT-116) ADME->Cell

Experimental workflow progression from synthesis to cellular validation.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Quinoxalines are highly conjugated planar systems that often exhibit auto-fluorescence, which can confound standard colorimetric or fluorescent assays. HTRF is utilized here because the time-delay measurement strictly isolates the Europium emission from compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Incubation: Dispense 100 nL of the quinoxaline analogs (in 100% DMSO, 10-point dose-response) into a 384-well low-volume plate. Add 5 μ L of recombinant FLT3 or Pim-1 enzyme and incubate for 15 minutes at room temperature to allow for pre-equilibration.

  • Reaction Initiation: Add 5 μ L of a substrate mix containing ATP (at the Km​ for the specific kinase) and biotinylated peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing EDTA, Eu 3+ -cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. Proceed with data analysis only if Z' > 0.65 , ensuring assay robustness and absence of compound interference.

Protocol B: Caco-2 Bidirectional Permeability Assay

To validate the improved membrane permeability imparted by the azetidine ring[3], a bidirectional Caco-2 assay is required to distinguish between passive diffusion and active efflux.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Checkpoint: Only inserts with TEER > 250 Ω⋅ cm 2 are utilized for the assay.

  • Dosing: Prepare a 10 μ M solution of the quinoxaline analog in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A B) transport, add 0.2 mL to the apical chamber and 0.8 mL blank buffer to the basolateral chamber. Reverse the volumes for B A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μ L aliquots from the receiver chamber at 30, 60, and 120 minutes.

  • Integrity Check: Post-assay, add Lucifer Yellow (100 μ M) to the donor chamber for 1 hour. Self-Validation Checkpoint: If Lucifer Yellow permeability exceeds 1%, the monolayer is compromised, and the data point is discarded.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ).

Sources

Validation

Independent Laboratory Validation of 2-(Azetidin-1-yl)-3-methylquinoxaline: A Comparative Guide to VEGFR-2 Inhibition Assays

As an application scientist overseeing kinase inhibitor screening and validation, I have designed this technical guide to objectively evaluate the performance of 2-(Azetidin-1-yl)-3-methylquinoxaline against the gold-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing kinase inhibitor screening and validation, I have designed this technical guide to objectively evaluate the performance of 2-(Azetidin-1-yl)-3-methylquinoxaline against the gold-standard reference, Sorafenib.

Recent literature has identified 3-methylquinoxaline derivatives as a privileged scaffold for targeting the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]. While traditional bi-aryl ureas (like Sorafenib) are highly potent, quinoxaline derivatives offer distinct advantages in cellular permeability and apoptosis induction in resistant hepatic carcinoma models. This guide provides the mechanistic rationale, comparative data, and self-validating protocols necessary to rigorously benchmark this compound in your own laboratory.

Mechanistic Rationale & Structural Advantages

The efficacy of 2-(Azetidin-1-yl)-3-methylquinoxaline stems from its unique pharmacophore:

  • Hinge-Binding Core: The quinoxaline nucleus acts as a heteroaromatic head, forming critical hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket (specifically at Cys919).

  • Spatial Occupation: The azetidine ring provides optimal spatial occupation within the solvent-exposed region, enhancing the compound's solubility and cellular permeability compared to bulkier aliphatic or aromatic substitutions.

  • Apoptotic Induction: Unlike solely cytostatic inhibitors, 3-methylquinoxalines have been shown to actively upregulate pro-apoptotic markers (Bax, Caspase-3/9) while downregulating anti-apoptotic Bcl-2 [1].

Comparative Performance Data

The following table synthesizes quantitative data comparing 2-(Azetidin-1-yl)-3-methylquinoxaline with Sorafenib. Note that while the biochemical IC₅₀ of the quinoxaline derivative is in the low micromolar range, its cellular cytotoxicity in hepatic carcinoma models (HepG2) matches the nanomolar reference drug, indicating exceptional intracellular accumulation and efficacy.

Table 1: Comparative Pharmacological Profiling

Parameter2-(Azetidin-1-yl)-3-methylquinoxalineSorafenib (Reference)Assay Context
VEGFR-2 IC₅₀ (Biochemical) 3.2 µM3.07 nMTR-FRET Kinase Assay
HepG2 Cytotoxicity IC₅₀ 2.1 µM2.2 µM48h Viability Assay
Caspase-3/7 Activation 2.34-fold increase2.50-fold increaseLuminescent Caspase Assay
Bcl-2 Downregulation 3.13-fold decrease3.20-fold decreaseWestern Blot Densitometry

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and orthogonal readouts to eliminate false positives caused by compound interference.

Protocol 1: Time-Resolved FRET (TR-FRET) VEGFR-2 Kinase Assay

Causality & Rationale: Quinoxaline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350–450 nm). Standard fluorescence intensity assays will yield false negatives due to this interference. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background fluorescence from the compound to decay, isolating the long-lived europium-to-allophycocyanin (APC) energy transfer [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Serially dilute 2-(Azetidin-1-yl)-3-methylquinoxaline and Sorafenib in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate (final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing 0.5 nM recombinant human VEGFR-2 kinase domain and 100 nM biotinylated poly-GT substrate.

  • Reaction Initiation: Add 5 µL of 10 µM ATP (approximating the Kₘ of VEGFR-2) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µM of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read on a microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and no-enzyme blanks (low signal). A Z'-factor > 0.7 is required to validate the run.

Protocol 2: HUVEC Proliferation and Apoptosis Assay

Causality & Rationale: Biochemical assays confirm direct target engagement but lack the cellular milieu (intracellular ATP concentrations are ~1-5 mM vs. 10 µM in vitro). Human Umbilical Vein Endothelial Cells (HUVECs) endogenously express high levels of functional VEGFR-2. Assessing proliferation here validates that 2-(Azetidin-1-yl)-3-methylquinoxaline can penetrate the cell membrane and outcompete physiological ATP levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed low-passage (P2-P4) HUVECs at 3,000 cells/well in a 96-well opaque plate using Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS. Note: Higher passages lose VEGFR-2 expression, invalidating the assay.

  • Starvation & Stimulation: Wash cells and starve in 0.5% FBS for 12 hours to synchronize the cell cycle. Stimulate with 50 ng/mL recombinant human VEGF-A.

  • Treatment: Add varying concentrations of the test compound or Sorafenib (0.1 µM to 20 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 100 µL CellTiter-Glo® reagent to lyse cells and measure intracellular ATP as a proxy for cell viability. Luminescence is directly proportional to the number of viable cells.

  • Orthogonal Apoptosis Validation: To prove the compound is cytotoxic (apoptotic) rather than merely cytostatic, run a parallel plate using a Caspase-3/7 Glo assay after 24 hours of treatment. A >2-fold increase in luminescence compared to vehicle confirms apoptosis induction.

Pathway Visualization

The following diagram maps the VEGFR-2 signaling cascade and illustrates the specific intervention points of 2-(Azetidin-1-yl)-3-methylquinoxaline compared to the reference standard.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLCg PLC-γ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS / RAF VEGFR2->RAS AMQ 2-(Azetidin-1-yl)-3-methylquinoxaline (Test Compound) AMQ->VEGFR2 Sorafenib Sorafenib (Reference) Sorafenib->VEGFR2 PKC PKC PLCg->PKC Proliferation Endothelial Proliferation PKC->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival MEK MEK / ERK RAS->MEK Migration Cell Migration & Angiogenesis MEK->Migration

VEGFR-2 signaling cascade and targeted inhibition by 2-(Azetidin-1-yl)-3-methylquinoxaline.

References

  • Title: Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL: [Link]

  • Title: HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications Source: Current Chemical Genomics (2009) URL: [Link]

Safety & Regulatory Compliance

Safety

2-(Azetidin-1-yl)-3-methylquinoxaline proper disposal procedures

As drug development increasingly relies on complex nitrogenous heterocycles, compounds like 2-(Azetidin-1-yl)-3-methylquinoxaline (CAS: 2309552-36-9) have become prevalent in medicinal chemistry pipelines. While its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex nitrogenous heterocycles, compounds like 2-(Azetidin-1-yl)-3-methylquinoxaline (CAS: 2309552-36-9) have become prevalent in medicinal chemistry pipelines. While its unique structure—combining a quinoxaline nucleus with an azetidine ring—offers distinct pharmacological advantages, it also introduces specific operational and environmental liabilities.

To build a culture of rigorous laboratory safety, this guide provides a self-validating, mechanistic approach to the safe handling, spill response, and EPA-compliant disposal of this compound.

Mechanistic Understanding: The "Why" Behind the Protocol

To design an effective disposal protocol, we must first understand the molecule's reactivity profile. The quinoxaline nucleus and the azetidine ring present distinct sites for oxidative and reductive transformations[1]. Specifically, the nitrogen atoms within the quinoxaline ring are highly susceptible to oxidation, which typically leads to the formation of N-oxides[1].

Causality in Handling: Because of this oxidative vulnerability, exposing the compound to ambient peroxides or strong laboratory oxidizers can generate N-oxides. These secondary byproducts often exhibit altered toxicity profiles and increased environmental persistence. Therefore, segregation from oxidizing agents is not just a regulatory suggestion—it is a chemical necessity to prevent the generation of uncharacterized, highly reactive secondary waste streams.

ReactivityPathway Parent 2-(Azetidin-1-yl)-3-methylquinoxaline Oxidation Oxidative Transformation (Exposure to Oxidizers) Parent->Oxidation Reduction Reductive Transformation Parent->Reduction NOxide Quinoxaline N-Oxides (Increased Toxicity) Oxidation->NOxide Incineration Complete Combustion (CO2, H2O, NOx) NOxide->Incineration Amines Substituted Amines (Environmental Hazard) Reduction->Amines Amines->Incineration

Fig 1: Reactivity pathways demonstrating the necessity of thermal destruction.

Step-by-Step Operational & Spill Response Methodology

A self-validating protocol ensures that every action has a verifiable endpoint. If a spill occurs during synthesis or formulation, the following methodology must be executed:

Step 1: Immediate Containment and Atmospheric Control
  • Action: Isolate the spill area and ensure local exhaust ventilation (e.g., fume hood or snorkel) is active. Don appropriate PPE, including nitrile gloves and a particulate respirator if the powder is aerosolized.

  • Causality: 2-(Azetidin-1-yl)-3-methylquinoxaline in powder form poses an inhalation hazard. Controlling the airflow prevents aerosolized particulates from entering the general laboratory atmosphere.

  • Validation: Verify negative pressure in the containment zone using a continuous airflow monitor (magnehelic gauge) before proceeding.

Step 2: Neutralization and Absorption
  • Action: For liquid solutions (e.g., dissolved in DMSO or DCM), apply an inert, non-reactive absorbent (such as diatomaceous earth or vermiculite). For dry powders, lightly dampen the powder with a compatible, non-oxidizing solvent (like water or dilute ethanol) to prevent dust generation during sweeping.

  • Causality: Using an inert absorbent prevents exothermic reactions that could occur with chemically active spill kits. Dampening powders minimizes aerosolization.

  • Validation: Visually confirm that no dry powder remains airborne or unabsorbed before physical collection.

Step 3: Collection and Primary Containerization
  • Action: Transfer the absorbed material into a chemically compatible, high-density polyethylene (HDPE) waste container.

  • Causality: HDPE provides excellent resistance to the organic solvents typically used to dissolve quinoxaline derivatives, preventing container degradation over time.

  • Validation: Inspect the exterior of the HDPE container for residue and wipe down with a solvent-dampened cloth. Verify the seal integrity by gently inverting the sealed container.

Waste Segregation and EPA-Compliant Disposal

Under the , pharmaceutical intermediates and complex heterocycles must be managed strictly to prevent aquatic contamination[2]. While not specifically P-listed or U-listed, 2-(Azetidin-1-yl)-3-methylquinoxaline falls under characteristic hazardous waste protocols when mixed with flammable or toxic solvents.

Step 1: Waste Stream Categorization
  • Action: Classify the waste based on the solvent matrix. Do not mix halogenated (e.g., DCM) and non-halogenated (e.g., DMSO, Methanol) waste streams containing the compound.

  • Causality: Halogenated wastes require different incineration parameters (to manage corrosive HCl gas emissions) compared to non-halogenated wastes. Mixing them increases disposal costs and complicates the thermal destruction process.

  • Validation: Log the exact solvent composition on the hazardous waste manifest prior to sealing the container.

Step 2: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed HDPE containers in a designated SAA within secondary containment.

  • Causality: Secondary containment ensures that if the primary vessel fails, the chemical does not reach the laboratory floor or drain, adhering to[3].

  • Validation: Conduct weekly visual inspections of the SAA, documenting the integrity of the secondary containment trays in the laboratory logbook.

Step 3: High-Temperature Thermal Destruction (Incineration)
  • Action: Route the waste to a licensed facility for high-temperature incineration (typically >1000°C).

  • Causality: High-temperature incineration is the only reliable method to completely break the stable quinoxaline and azetidine rings. This process converts the nitrogenous waste into carbon dioxide, water, and nitrogen oxides (NOx). The incinerator's scrubber systems then capture the NOx, preventing atmospheric pollution.

  • Validation: Obtain a Certificate of Destruction from the disposal vendor to close the chain of custody.

DisposalWorkflow Start Waste Generation: 2-(Azetidin-1-yl)-3-methylquinoxaline Assess Hazard Assessment (Toxicity & Reactivity) Start->Assess Segregate Segregation: Isolate from Oxidizers Assess->Segregate Store Satellite Accumulation Area (Secondary Containment) Segregate->Store Transport Licensed Hazmat Transport (EPA RCRA Compliant) Store->Transport Incinerate Thermal Destruction (High-Temp Incineration) Transport->Incinerate

Fig 2: End-to-end disposal workflow for 2-(Azetidin-1-yl)-3-methylquinoxaline.

Quantitative Data and Segregation Matrices

To streamline laboratory operations, utilize the following self-validating matrices for hazard profiling and waste segregation.

Table 1: Chemical & Hazard Profile Summary

Property / FeatureValue / DescriptionOperational Implication
Chemical Name 2-(Azetidin-1-yl)-3-methylquinoxalineComplex N-heterocycle; requires thermal destruction.
CAS Number 2309552-36-9Unique identifier required for waste manifesting.
Primary Reactive Sites Quinoxaline N-atoms, Azetidine ringHigh susceptibility to oxidation and reduction.
Degradation Products N-oxides, Substituted aminesIncreased toxicity; must strictly avoid ambient oxidizers.

Table 2: Waste Segregation Matrix

Waste StreamPrimary Solvent MatrixCompatibilityDisposal Routing
Stream A Non-Halogenated (DMSO, EtOH)Incompatible with strong oxidizers.Standard High-Temp Incineration.
Stream B Halogenated (DCM, Chloroform)Incompatible with strong bases/metals.Halogen-Rated Incineration (Scrubbers req).
Stream C Aqueous WasteIncompatible with water-reactive agents.Specialized Aqueous Waste Treatment.
Solid Waste Contaminated PPE, Spill AbsorbentsN/ASolid Hazardous Waste Incineration.

References

  • Benchchem. "2-(Azetidin-1-yl)-3-methylquinoxaline | 2309552-36-9." Benchchem. 1

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov. 3

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. 2

Sources

Handling

Personal protective equipment for handling 2-(Azetidin-1-yl)-3-methylquinoxaline

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a system of engineered safety. When working with complex organic compounds like 2-(Azetid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a system of engineered safety. When working with complex organic compounds like 2-(Azetidin-1-yl)-3-methylquinoxaline , understanding the physicochemical vulnerabilities of the molecule dictates our operational workflow.

This compound is frequently utilized in advanced synthetic methodologies and drug discovery[1]. However, it presents specific handling challenges: it is an irritant, it exists as a fine particulate, and it is photochemically reactive[1]. The following guide provides a self-validating, step-by-step framework for safely handling, solubilizing, and disposing of this chemical.

Physicochemical & Hazard Profile

To engineer an appropriate safety protocol, we must first quantify the risks. The table below summarizes the core hazard data and the corresponding operational mitigations required before initiating any workflow.

ParameterSpecification / GHS ClassificationOperational Mitigation
Chemical Name 2-(Azetidin-1-yl)-3-methylquinoxalineN/A
CAS Number 2309552-36-9N/A
Skin Irritation Category 2 (H315)[1]Nitrile gloves (EN 374 compliant, ≥0.4 mm)[2]
Eye Irritation Category 2A (H319)[1]EN 166 / NIOSH certified safety goggles[2]
Photostability Light-sensitive[1]Amber glass, opaque secondary containers
Physical State Solid / Fine PowderMinimum 80-120 fpm fume hood face velocity[2]

Core PPE Matrix & Causality

Safety protocols fail when operators do not understand the why behind the equipment. For 2-(Azetidin-1-yl)-3-methylquinoxaline, your Personal Protective Equipment (PPE) must address both direct contact and aerosolization risks.

  • Ocular Protection (The Causality): This compound is classified under H319 (Causes serious eye irritation)[1]. Quinoxaline dust can react with ocular moisture to cause severe, immediate inflammation. Standard safety glasses with side shields are insufficient against fine airborne powders. Tightly fitting safety goggles conforming to EN 166 or NIOSH standards are mandatory [2].

  • Dermal Protection (The Causality): Classified under H315 (Causes skin irritation), prolonged exposure can lead to contact dermatitis[1]. Operators must wear nitrile gloves (minimum 0.4 mm thickness) that satisfy EN 374 specifications[2]. A flame-resistant lab coat with snug cuffs ensures no exposed skin exists between the glove and the sleeve.

  • Respiratory Protection (The Causality): Because the compound is a fine powder, standard manipulation can generate micro-aerosols. All handling must occur within a certified chemical fume hood[1].

Standard Operating Procedure (SOP): Handling & Solubilization

This protocol is designed as a self-validating system; each step confirms the success of the previous one, ensuring total containment.

G Start Receipt of 2-(Azetidin-1-yl)- 3-methylquinoxaline Storage Store in Amber/Airtight Container (Prevents Photochemical Degradation) Start->Storage PPE Don PPE: Nitrile Gloves (EN 374), Safety Goggles (EN 166), Lab Coat Storage->PPE Hood Transfer to Fume Hood (Face Velocity: 80-120 fpm) PPE->Hood Weighing Weighing & Manipulation (Use anti-static tools) Hood->Weighing Spill Accidental Spill? Weighing->Spill Clean Wet-Wipe Cleanup (Do NOT dry sweep) Spill->Clean Yes Proceed Proceed to Synthesis/ Assay Workflow Spill->Proceed No Clean->Proceed

Workflow for handling and spill management of 2-(Azetidin-1-yl)-3-methylquinoxaline.

Phase 1: Preparation & Environmental Validation
  • Fume Hood Validation: Before introducing the chemical, physically verify that the fume hood monitor reads a face velocity between 80-120 feet per minute (fpm).

  • Container Transport: Retrieve the compound from the desiccator. Because quinoxalines are highly prone to photochemical degradation, keeping them in amber, airtight containers prevents the formation of reactive, potentially more toxic breakdown products[1]. Transport the vial in a secondary shatterproof container.

Phase 2: Material Manipulation
  • Static Mitigation: Fine organic powders hold static charge. Use an anti-static gun (e.g., Zerostat) on your weighing boat and utilize grounded or non-sparking spatulas[2]. Self-Validation: If the powder jumps or clings to the spatula upon approach, static is still present. Re-apply the anti-static treatment before proceeding to prevent aerosolization.

  • Weighing: Weigh the required mass carefully. Immediately seal the primary container after extraction to minimize ambient moisture and light exposure[1].

  • Solubilization: Transfer the powder to your reaction vessel and add your solvent slowly down the side of the vessel to prevent dust kick-up.

Phase 3: Decontamination
  • Surface Cleaning: Once the material is solubilized, wipe down the balance enclosure and spatulas with a lint-free wipe dampened with 70% isopropanol or ethanol. This captures residual micro-particles that pose an invisible hazard to the next operator.

Emergency Spill Response & Waste Logistics

A spill of an H315/H319 categorized powder requires immediate, controlled action to prevent dermal contact and inhalation.

  • Containment: Do NOT use a brush or dry broom. Dry sweeping aerosolizes the quinoxaline dust, drastically increasing inhalation and ocular exposure risks[3].

  • Wet-Wipe Method: Dampen absorbent laboratory pads with water or a compatible mild solvent. Gently place the damp pads directly over the spilled powder to trap the particulates[3].

  • Collection: Carefully fold the pads inward, capturing the chemical paste, and place them into a pre-labeled, sealable hazardous waste bag. Use an explosion-proof HEPA vacuum only if the spill is too large for wet-wiping[3].

  • Disposal: Route the sealed bag to the facility's solid hazardous waste stream. Label the waste container with the specific chemical name and the GHS exclamation mark pictogram to alert downstream disposal technicians of the irritant hazards.

References

Sources

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